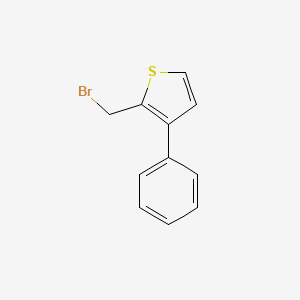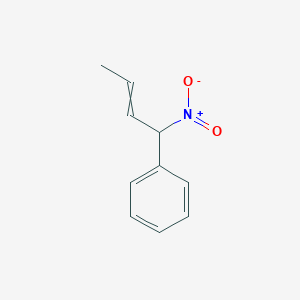
(1-Nitrobut-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Nitrobut-2-en-1-yl)benzene is an organic compound characterized by the presence of a nitro group (-NO2) attached to a butenyl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Nitrobut-2-en-1-yl)benzene typically involves the nitration of butenylbenzene. This process can be carried out using a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) as the nitrating agent. The reaction is exothermic and is usually conducted at controlled temperatures to prevent runaway reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: (1-Nitrobut-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitro derivatives using oxidizing agents.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogens in the presence of Lewis acids like FeCl3 or AlCl3.
Major Products:
Oxidation: Amino derivatives.
Reduction: Nitro derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
(1-Nitrobut-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of (1-Nitrobut-2-en-1-yl)benzene involves its interaction with molecular targets through electrophilic substitution reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired properties .
Comparison with Similar Compounds
Nitrobenzene: Similar in structure but lacks the butenyl chain.
Butenylbenzene: Lacks the nitro group.
Nitrotoluene: Contains a methyl group instead of a butenyl chain
Uniqueness: (1-Nitrobut-2-en-1-yl)benzene is unique due to the presence of both a nitro group and a butenyl chain, which imparts distinct chemical properties and reactivity compared to its analogs. This combination allows for a broader range of chemical transformations and applications .
Properties
CAS No. |
62753-14-4 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-nitrobut-2-enylbenzene |
InChI |
InChI=1S/C10H11NO2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h2-8,10H,1H3 |
InChI Key |
DLWOIUXZEZZSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





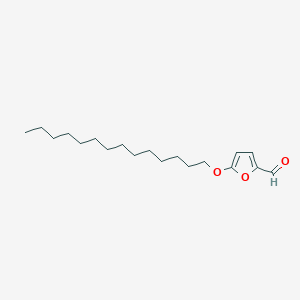
![5-{3-[(Oxan-2-yl)oxy]oct-1-en-1-yl}pyrrolidin-2-one](/img/structure/B14520869.png)
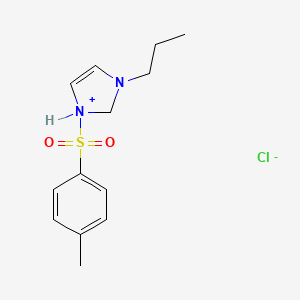
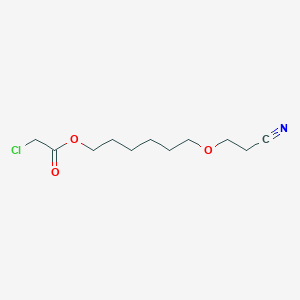

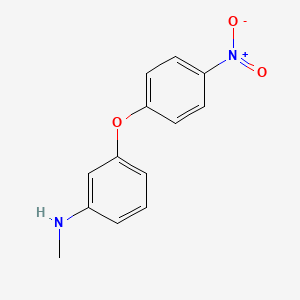
![S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate](/img/structure/B14520899.png)
![[1-(Trifluoromethanesulfonyl)butyl]benzene](/img/structure/B14520904.png)
![Butyltris[(2-methylacryloyl)oxy]stannane](/img/structure/B14520908.png)

